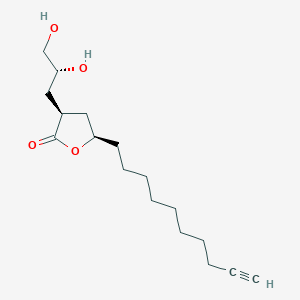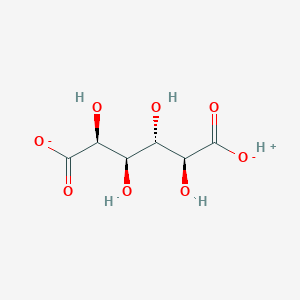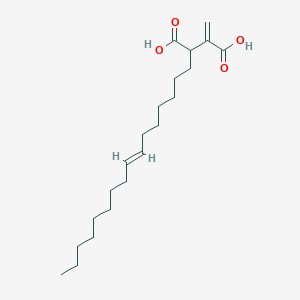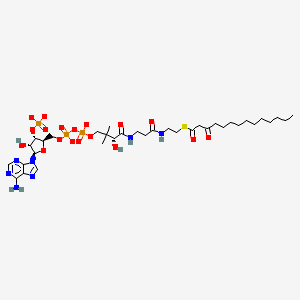
3-oxotetradecanoyl-CoA(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxotetradecanoyl-CoA(4-) is tetraanion of 3-oxotetradecanoyl-CoA arising from deprotonation of the phosphate and diphosphate functions; principal microspecies at pH 7.3. It is a conjugate base of a 3-oxotetradecanoyl-CoA.
Aplicaciones Científicas De Investigación
Synthesis and Detection in Biochemical Studies
- Research on compounds like 3-oxohexadecanoyl-CoA, which is structurally related to 3-oxotetradecanoyl-CoA, focuses on synthesizing these compounds for biochemical studies. For instance, the synthesis of 3-oxohexadecanoyl-CoA was achieved for studying peroxisomal bifunctional proteins, highlighting its utility in enzymatic research and protein characterization (Tsuchida et al., 2017).
Biotechnological Applications
- Bioengineering studies demonstrate the potential of using metabolic pathways involving CoA esters (like 3-oxotetradecanoyl-CoA) for producing valuable chemicals. For example, the production of 3-hydroxypropionic acid in engineered bacteria using pathways that may involve similar CoA derivatives illustrates the industrial and biotechnological relevance of these compounds (Yang et al., 2017).
Metabolic Engineering for Polymer Production
- The engineering of microorganisms for the production of biopolymers is another area of application. Studies on the biosynthesis of polyhydroxyalkanoates, which might involve intermediates like 3-oxotetradecanoyl-CoA, reflect the broader applicability of these compounds in the field of sustainable polymer production (Srirangan et al., 2016).
Enzyme Studies and Pathway Analysis
- Studies on enzymes like 3-oxoacyl-CoA thiolase, which act on CoA derivatives, provide insights into biochemical pathways and enzymatic mechanisms. Understanding the function of such enzymes is crucial for metabolic engineering and understanding of cellular metabolism (Miyazawa et al., 1980).
Photovoltaic Systems and Chemical Synthesis
- Although not directly related to biochemistry, the use of algorithms like the Coyote Optimization Algorithm (COA) in photovoltaic systems indicates the cross-disciplinary applications of concepts related to CoA derivatives (Qais et al., 2019).
Propiedades
Nombre del producto |
3-oxotetradecanoyl-CoA(4-) |
|---|---|
Fórmula molecular |
C35H56N7O18P3S-4 |
Peso molecular |
987.8 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxotetradecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/p-4/t24-,28-,29-,30+,34-/m1/s1 |
Clave InChI |
IQNFBGHLIVBNOU-QSGBVPJFSA-J |
SMILES isomérico |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
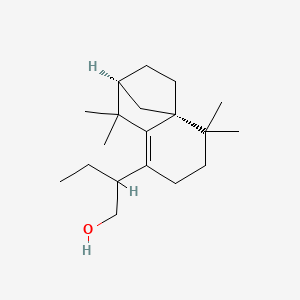
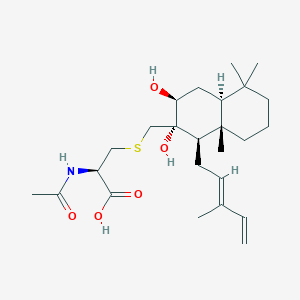
![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)


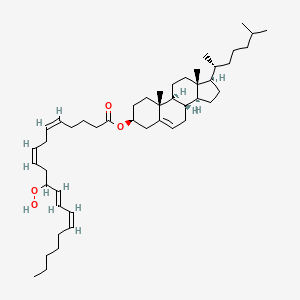
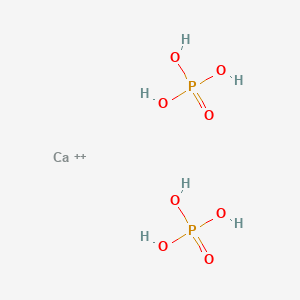
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)

